molecular formula C10H7N3O B11906946 4-Methoxyquinazoline-6-carbonitrile

4-Methoxyquinazoline-6-carbonitrile

Cat. No.: B11906946
M. Wt: 185.18 g/mol
InChI Key: LQLCASZNXLCJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyquinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the fourth position and a carbonitrile group at the sixth position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazoline-6-carbonitrile can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation products: Quinazoline N-oxides.

    Reduction products: Aminoquinazolines.

    Substitution products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

4-Methoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyquinazoline-6-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4-methoxyquinazoline-6-carbonitrile

InChI

InChI=1S/C10H7N3O/c1-14-10-8-4-7(5-11)2-3-9(8)12-6-13-10/h2-4,6H,1H3

InChI Key

LQLCASZNXLCJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.